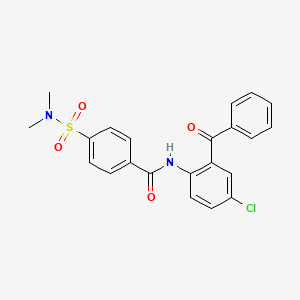

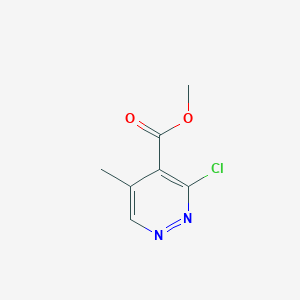

![molecular formula C10H17NO4 B2734233 2-[3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid CAS No. 1283109-01-2](/img/structure/B2734233.png)

2-[3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

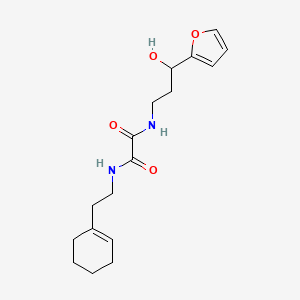

“2-[3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid” is a chemical compound with the molecular formula C15H18N2O6 . It has a molecular weight of 322.32 . This compound is used in the pharmaceutical industry and is present in more than twenty classes of pharmaceuticals .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The piperidine ring is substituted with an ethoxycarbonyl group and an acetic acid group .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

A novel method for synthesizing 2-disubstituted-amino-4-arylthiazol-5-ylalkanoic acids involved the dehydration of S-(α-benzoyl-β-ethoxycarbonyl) ethyl 1-piperidinethiocarbonate. This method showcases the versatility of ethoxycarbonyl piperidinyl derivatives in synthesizing complex organic molecules with potential anti-inflammatory applications (Hirai & Sugimoto, 1977).

The synthesis and application of a 2-[(4-Fluorophenyl)-sulfonyl]ethoxy carbonyl (Fsec) protected glycosyl donor highlighted the utility of similar ethoxycarbonyl functionalities in carbohydrate chemistry. The Fsec group, with its cleavage under mild conditions, emphasizes the role of these derivatives in protecting hydroxyl groups during synthetic processes (Spjut, Qian, & Elofsson, 2010).

Research into heterobifunctional cross-linking reagents for coupling peptides to liposomes involved compounds with ethoxycarbonyl and piperidinyl moieties. These studies underline the significance of such derivatives in creating hydrophilic spacer arms for immunization applications, demonstrating the diverse utility of these compounds beyond simple synthetic intermediates (Frisch, Boeckler, & Schuber, 1996).

The development of copper-catalyzed Perkin-acyl-Mannich reactions of acetic anhydride with pyridine led to the efficient synthesis of unconventional piperidines, showcasing the role of ethoxycarbonyl piperidinyl derivatives in facilitating regioselective introductions of functional groups onto pyridines. This highlights their potential in synthesizing polyfunctionalized piperidine derivatives with novel substitution patterns (Crotti, Berti, & Pineschi, 2011).

Propiedades

IUPAC Name |

2-(3-ethoxycarbonylpiperidin-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-2-15-10(14)8-4-3-5-11(6-8)7-9(12)13/h8H,2-7H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLICYPKHJMOVJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

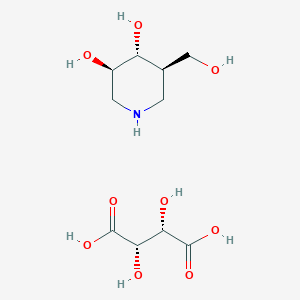

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2734151.png)

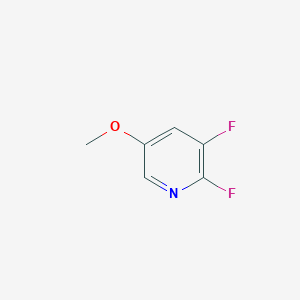

![1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-ethylurea](/img/structure/B2734156.png)

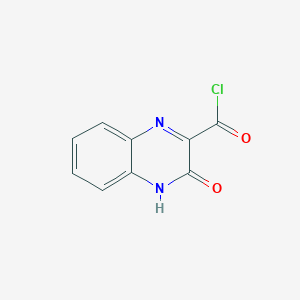

![N-(3,5-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2734159.png)

![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2734160.png)

![N-(4-chlorophenyl)-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea](/img/structure/B2734172.png)